20-HEDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-HeDE is a long-chain fatty acid.
Scientific Research Applications
Blood Pressure Regulation
20-Hydroxy-5, 8, 11, 14-eicosatetraenoic acid (20-HETE) has a complex role in blood pressure regulation. In kidney tubules, it inhibits sodium reabsorption and promotes natriuresis, contributing to antihypertensive mechanisms. However, in microvasculature, 20-HETE plays a pressor role by sensitizing smooth muscle cells to constrictor stimuli, increasing myogenic tone, and promoting endothelial dysfunction and activation. It also induces endothelial angiotensin-converting enzyme, stimulating the renin–angiotensin–aldosterone system, which can lead to hypertension (Wu et al., 2014).
Effects on Cerebral Vascular Tone
20-HETE influences cerebral vascular tone. Studies demonstrate that 20-HETE agonists and antagonists modulate the diameter of rat middle cerebral arteries and affect cerebral blood flow. These findings suggest potential therapeutic applications in conditions like subarachnoid hemorrhage (Yu et al., 2004).
Vasoconstrictor in Rabbit Arteries
20-HETE is an endothelium-dependent vasoconstrictor in rabbit arteries. Its production by endothelial cyclooxygenase and its role in modulating vascular tone and platelet function implicate 20-HETE in the regulation of hemostasis (Escalante et al., 1993).
Metabolism in Lung Microsomes
15-Hydroxyeicosatetraenoic acid (15-HETE) is converted to 15,20-dihydroxyeicosatetraenoic acid in lung microsomes from pregnant rabbits. This specific hydroxylation process is of interest in understanding the omega-hydroxylation of eicosatetraenoic acids and its physiological implications, particularly during pregnancy (Okita et al., 1987).
Modulation of Macrophage Arachidonic Acid Metabolism
15-Hydroxyeicosatrienoic acid (15-OH-20:3) modulates macrophage arachidonic acid metabolism. This demonstrates the potential of 20-HETE in influencing cellular responses in inflammatory processes, such as leukotriene production (Chapkin et al., 1988).
Hypertension Mediation
20-HETE has been shown to mediate androgen-dependent hypertension by inducing vascular dysfunction. This involves the inhibitor of κB kinase pathway, suggesting a link between 20-HETE–mediated endothelial dysfunction and activation (Wu et al., 2011).
Adiposity and Adipocyte Enlargement
20-HETE increases adipogenesis in mesenchymal stem cell (MSC)-derived adipocytes, suggesting a role in body mass index regulation and metabolic syndrome. The involvement of cyclooxygenase-2 in the metabolism of 20-HETE indicates its role in mature inflamed adipocyte hypertrophy (Kim et al., 2013).
Properties
Molecular Formula |
C20H36O3 |
---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(6Z,15Z)-20-hydroxyicosa-6,15-dienoic acid |
InChI |
InChI=1S/C20H36O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h8-11,21H,1-7,12-19H2,(H,22,23)/b10-8-,11-9- |
InChI Key |
RYHYNNWEPYGEEH-WGEIWTTOSA-N |
Isomeric SMILES |
C(CCC/C=C\CCCCC(=O)O)CCC/C=C\CCCCO |
SMILES |
C(CCCC=CCCCCC(=O)O)CCCC=CCCCCO |
Canonical SMILES |
C(CCCC=CCCCCC(=O)O)CCCC=CCCCCO |
Synonyms |
20-HEDE 20-hydroxyeicosa-6(Z),15(Z)-dienoic acid WIT002 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.